Azilsartan medoxomil

Catalog No.
S520319
CAS No.
863031-21-4
M.F
C30H24N4O8
M. Wt
568.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azilsartan medoxomil

CAS Number

863031-21-4

Product Name

Azilsartan medoxomil

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C30H24N4O8

Molecular Weight

568.5 g/mol

InChI

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)

InChI Key

QJFSABGVXDWMIW-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C

Synonyms

AZILSARTAN MEDOXOMIL; 863031-21-4; Edarbi; Azilsartan (medoxomil); TAK 491; UNII-LL0G25K7I2

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C

Hypertension Management:

  • Superiority over other ARBs: Studies have shown AZM to be more effective than other ARBs like valsartan, olmesartan, and candesartan in lowering 24-hour ambulatory blood pressure (ABPM) in patients with hypertension. [Source: ]
  • Combination therapy: AZM demonstrates promising results when combined with other antihypertensive medications like amlodipine and chlorthalidone, potentially offering improved blood pressure control with reduced side effects. [Source: ]
  • Efficacy in specific populations: Research suggests AZM's effectiveness in patients with different severities of hypertension, including those with diabetes and renal impairment. [Source: ]

Cardiovascular Protection:

  • Beyond blood pressure control: While primarily focusing on blood pressure management, some studies suggest AZM might offer additional cardiovascular benefits. Ongoing research investigates its potential role in reducing the risk of heart attacks, stroke, and other cardiovascular events. [Source: ]
  • Impact on vascular function: Early research indicates AZM's potential to improve endothelial function, a crucial factor in cardiovascular health, though further studies are needed to confirm these findings. [Source: ]

Other Potential Applications:

  • Chronic kidney disease (CKD): Limited studies suggest AZM might help prevent kidney function decline in patients with CKD, but more research is needed to establish its efficacy and safety in this context.
  • Diabetic nephropathy: Early research suggests AZM might offer potential benefits in managing diabetic nephropathy, a complication of diabetes affecting the kidneys, but larger studies are necessary to confirm these findings. [Source: ]

Purity

> 98%

XLogP3

4.9

Appearance

Solid powder

Biological Half Life

The elimination half-life of azilsartan is approximately 11 hours.

Use Classification

Human drugs -> Edarbi -> EMA Drug Category
Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group
Human drugs -> Ipreziv -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1: Dudkowski C, Karim A, Zhao Z, Alonso AB, Garg D, Preston RA. Single-Center
Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor
Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment. J Clin
Pharmacol. 2017 Jul 27. doi: 10.1002/jcph.970. [Epub ahead of print] PubMed PMID:
28750149.


2: Neutel JM, Cushman WC, Lloyd E, Barger B, Handley A. Comparison of long-term
safety of fixed-dose combinations azilsartan medoxomil/chlorthalidone vs
olmesartan medoxomil/hydrochlorothiazide. J Clin Hypertens (Greenwich). 2017
Sep;19(9):874-883. doi: 10.1111/jch.13009. Epub 2017 Jul 6. PubMed PMID:
28681550.


3: Johnson W, White WB, Sica D, Bakris GL, Weber MA, Handley A, Perez A, Cao C,
Kupfer S, Saunders EB. Evaluation of the angiotensin II receptor blocker
azilsartan medoxomil in African-American patients with hypertension. J Clin
Hypertens (Greenwich). 2017 Jul;19(7):695-701. doi: 10.1111/jch.12993. Epub 2017
May 11. PubMed PMID: 28493376.


4: Hjermitslev M, Grimm DG, Wehland M, Simonsen U, Krüger M. Azilsartan
Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of
Hypertension. Basic Clin Pharmacol Toxicol. 2017 Oct;121(4):225-233. doi:
10.1111/bcpt.12800. Epub 2017 Jun 19. Review. PubMed PMID: 28444983.


5: Skibitskiy VV, Fendrikova AV, Sirotenko DV, Skibitskiy AV. [Hronotherapy
Aspects of Efficiency Azilsartan Medoxomil in Combination Therapy in Patients
With Hypertension and Metabolic Syndrome]. Kardiologiia. 2016 Oct;56(10):35-40.
Russian. PubMed PMID: 28290893.


6: Vasyuk YA, Shupenina EY, Nesvetov VV, Nesterova EA, Golubkova EI. [Azilsartan
Medoxomil Capabilities in Arterial Hypertension and Obesity]. Kardiologiia. 2016
Dec;56(11):108-112. Russian. PubMed PMID: 28290827.


7: Kumar Puttrevu S, Ramakrishna R, Bhateria M, Jain M, Hanif K, Bhatta RS.
Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction
between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive
rats. Naunyn Schmiedebergs Arch Pharmacol. 2017 May;390(5):457-470. doi:
10.1007/s00210-017-1339-6. Epub 2017 Feb 11. PubMed PMID: 28190245.


8: Perez A, Cao C. The Impact of Azilsartan Medoxomil Treatment (Capsule
Formulation) at Doses Ranging From 10 to 80 mg: Significant, Rapid Reductions in
Clinic Diastolic and Systolic Blood Pressure. J Clin Hypertens (Greenwich). 2017
Mar;19(3):312-321. doi: 10.1111/jch.12895. Epub 2016 Aug 25. PubMed PMID:
27558280.


9: Dudkowski C, Karim A, Munsaka M. Effects of Food Intake on the
Pharmacokinetics of Azilsartan Medoxomil and Chlorthalidone Alone and in
Fixed-Dose Combination in Healthy Adults. Clin Pharmacol Drug Dev. 2016
Sep;5(5):393-8. doi: 10.1002/cpdd.249. Epub 2016 Mar 4. PubMed PMID: 27514506;
PubMed Central PMCID: PMC5069450.


10: Kaneko M, Satomi T, Fujiwara S, Uchiyama H, Kusumoto K, Nishimoto T. AT1
receptor blocker azilsartan medoxomil normalizes plasma miR-146a and miR-342-3p
in a murine heart failure model. Biomarkers. 2017 May - Jun;22(3-4):253-260. doi:
10.1080/1354750X.2016.1204001. Epub 2016 Jul 11. PubMed PMID: 27321284.

Explore Compound Types